1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine
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Overview
Description
1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine is a synthetic organic compound that features a thiadiazole ring, a trifluoromethyl group, and a benzenesulfonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiadiazole Ring: Starting with appropriate precursors, the thiadiazole ring can be synthesized through cyclization reactions.
Introduction of the Trifluoromethyl Group: This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Sulfonylation: The benzenesulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Piperazine Ring Formation: The final step involves the formation of the piperazine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)phenyl]piperazine
- 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]morpholine
Uniqueness
1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine is unique due to the combination of its thiadiazole ring, trifluoromethyl group, and benzenesulfonyl group. This combination imparts specific chemical properties, such as increased stability, lipophilicity, and potential bioactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2S2/c14-13(15,16)10-1-3-11(4-2-10)24(21,22)20-7-5-19(6-8-20)12-9-17-23-18-12/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNWMJUYHWBUFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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